10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a nitro group attached to a dibenzo-oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction where the 2-aminophenol reacts with the 2-fluorobenzonitrile.
Cyclization: The intermediate undergoes cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Functional Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be adjusted to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted oxazepines.
Scientific Research Applications
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the fluorobenzyl, methyl, and nitro groups, resulting in different chemical properties.
10-(4-chlorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one:
Uniqueness
The presence of the 4-fluorobenzyl group in 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one enhances its chemical stability and binding affinity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-8-nitrobenzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-13-2-8-18-20(10-13)28-19-9-7-16(24(26)27)11-17(19)21(25)23(18)12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESVBKAQVHDCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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